molecular formula C21H28N6O4S B023169 Pyrazole N-Demethyl Sildenafil CAS No. 139755-95-6

Pyrazole N-Demethyl Sildenafil

Cat. No. B023169
M. Wt: 460.6 g/mol
InChI Key: ZLJVUHMTFSCAGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pyrazole N-Demethyl Sildenafil involves complex chemical processes. Studies indicate that molecular iodine can catalyze the oxidative coupling of certain compounds to produce pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a key intermediate in sildenafil synthesis, demonstrating the utility of this protocol for synthesizing related compounds (Mohammed, Vishwakarma, & Bharate, 2015). Another approach involves the use of arylacetic acid as an acyl source in water for the pyrazolo[4,3-d]pyrimidin-7-one ring formation, showcasing a green and cost-effective method for synthesizing sildenafil and its derivatives (Laha et al., 2020).

Molecular Structure Analysis

The molecular structure of Pyrazole N-Demethyl Sildenafil is characterized by the presence of the pyrazole ring, which is a common feature in many pharmacologically active compounds. The structural analysis and understanding of tautomers are crucial for comprehending the chemical behavior and reactivity of such compounds. A theoretical study on sildenafil tautomers has provided insights into their relative stability, which is fundamental for understanding the molecular structure of Pyrazole N-Demethyl Sildenafil (Pajka, Lelek-Borkowska, & Zborowski, 2022).

Scientific Research Applications

  • Enzyme Inhibitory and Cytotoxic Activities : Pyrazole N-Demethyl Sildenafil exhibits enzyme inhibitory activity and cytotoxic activity against MCF-7 and K562 cell lines, highlighting its potential in cancer research and enzyme-related studies (Mojzych et al., 2015).

  • Biological Activities : Pyrazoles, in general, show a range of biological activities, including anti-inflammatory, insecticidal, analgesic, and sedative-hypnotic effects. This broad spectrum of activities indicates their potential in various therapeutic areas (Jacob et al., 2019).

  • Drug Design and Pharmacology : Pyrazole N-Demethyl Sildenafil has been studied for its potential as a phosphodiesterase 5 (PDE5) inhibitor, showing high oral bioavailability and potency. This suggests its utility in treating erectile dysfunction and other related conditions (Allerton et al., 2006).

  • In Silico Drug Design : The pharmacological potential of the pyrazole moiety, including Pyrazole N-Demethyl Sildenafil, can be explored using in silico methods, integrating experimental and computational approaches for drug design (Sharma & Bhatia, 2020).

  • Diverse Pharmacological Properties : Pyrazole derivatives exhibit a variety of pharmacological activities, such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant properties. This underscores their versatility in drug development (Karrouchi et al., 2018).

  • Metabolic Studies : Research has been conducted on the metabolic pathways of sildenafil, including its N-demethylation, which is crucial for understanding its pharmacokinetics and metabolism (Hyland et al., 2001).

  • Cardiovascular Effects : Studies on sildenafil citrate, closely related to Pyrazole N-Demethyl Sildenafil, show minimal cardiovascular risks in healthy individuals, although caution is advised for patients with cardiovascular diseases (Shinlapawittayatorn et al., 2005).

Safety And Hazards

The safety data sheet for Pyrazole N-Demethyl Sildenafil provides information on its hazards, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Future Directions

Pyrazole derivatives, including Pyrazole N-Demethyl Sildenafil, have been the focus of various researchers due to their wide range of biological activities and potential applications in different fields . Future research directions include the development of novel preclinical and clinical pyrazole-based drugs .

properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJVUHMTFSCAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435176
Record name Pyrazole N-Demethyl Sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazole N-Demethyl Sildenafil

CAS RN

139755-95-6
Record name Pyrazole N-demethyl sildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole N-Demethyl Sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZOLE N-DEMETHYL SILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1243M9SVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Vaclavik, JR Schmitz, JF Halbardier… - Journal of AOAC …, 2016 - academic.oup.com
A single-laboratory validation study of a method for screening and identification of phosphodiesterase type 5 (PDE5) inhibitors in dietary ingredients and supplements is described. …
Number of citations: 14 academic.oup.com

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